2-Fluoro-4-(3-oxomorpholino)benzaldehyde

描述

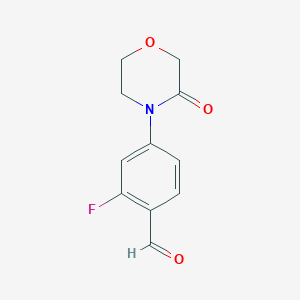

2-Fluoro-4-(3-oxomorpholino)benzaldehyde (CAS: 554448-63-4) is a fluorinated aromatic aldehyde featuring a 3-oxomorpholino substituent at the para position of the benzaldehyde ring. Its molecular formula is C₁₁H₁₂FNO₂, with a molecular weight of 209.22 g/mol . The compound’s structure combines a fluorine atom at the 2-position and a 3-oxomorpholino group (a six-membered morpholine ring with a ketone at the 3-position) at the 4-position.

The synthesis of such derivatives often involves functionalization of benzaldehyde precursors via nucleophilic aromatic substitution or coupling reactions. For instance, intermediates like 4-(3-oxomorpholino)aniline are utilized in multi-step syntheses to introduce the morpholino moiety, as seen in related heterocyclic systems .

属性

分子式 |

C11H10FNO3 |

|---|---|

分子量 |

223.20 g/mol |

IUPAC 名称 |

2-fluoro-4-(3-oxomorpholin-4-yl)benzaldehyde |

InChI |

InChI=1S/C11H10FNO3/c12-10-5-9(2-1-8(10)6-14)13-3-4-16-7-11(13)15/h1-2,5-6H,3-4,7H2 |

InChI 键 |

HJRILNPCIAVZDP-UHFFFAOYSA-N |

规范 SMILES |

C1COCC(=O)N1C2=CC(=C(C=C2)C=O)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the halogen-exchange reaction, where a fluorine atom is introduced to the benzaldehyde ring via a reaction with a halogenated precursor . The morpholino group can be introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with the fluorinated benzaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

2-Fluoro-4-(3-oxomorpholino)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can react with the fluorine atom under basic conditions.

Major Products

Oxidation: Formation of 2-Fluoro-4-(3-oxomorpholino)benzoic acid.

Reduction: Formation of 2-Fluoro-4-(3-oxomorpholino)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

科学研究应用

2-Fluoro-4-(3-oxomorpholino)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

作用机制

The mechanism of action of 2-Fluoro-4-(3-oxomorpholino)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom and morpholino group can also influence the compound’s binding affinity and selectivity towards its targets .

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties of 2-fluoro-4-(3-oxomorpholino)benzaldehyde, a comparative analysis with structurally analogous benzaldehyde derivatives is presented below. Key compounds include:

Table 1: Structural and Physicochemical Comparisons

Reactivity and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-oxomorpholino group acts as an electron donor due to its nitrogen lone pairs and oxygen atoms, activating the benzaldehyde ring toward electrophilic substitution. In contrast, the trifluoromethyl group (CF₃) is strongly electron-withdrawing, deactivating the ring and directing reactions to meta positions . The methoxymethyl group (CH₂OCH₃) provides moderate electron-donating effects, balancing reactivity and stability .

Physicochemical Properties

- Polarity and Solubility: The 3-oxomorpholino derivative exhibits higher polarity than the trifluoromethyl and methoxymethyl analogs due to its heterocyclic amine-oxide structure, suggesting improved solubility in polar solvents like water or methanol . The trifluoromethyl analog’s lipophilicity (logP ~2.5 estimated) makes it more suitable for hydrophobic environments, such as lipid membranes in drug delivery .

生物活性

2-Fluoro-4-(3-oxomorpholino)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant studies.

- Molecular Formula: C12H12FNO2

- Molecular Weight: 221.23 g/mol

- IUPAC Name: this compound

- Structure: The compound features a fluorobenzaldehyde moiety linked to a morpholinone structure, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may modulate enzyme activities, particularly those involved in metabolic pathways relevant to disease states such as cancer and inflammation.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes that facilitate tumor growth or inflammatory responses.

- Receptor Binding : The compound could bind to receptors involved in signaling pathways, altering cellular responses.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have investigated the potential anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, including both gram-positive and gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and function.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticancer Study | In vitro studies showed that this compound reduced cell viability in breast cancer cells by 50% at a concentration of 10 µM after 48 hours. |

| Antimicrobial Study | A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity. |

| Mechanistic Insights | Molecular docking studies revealed that the compound binds effectively to the active site of dihydrofolate reductase (DHFR), suggesting a potential mechanism for its anticancer activity. |

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar fluorobenzaldehyde | Moderate anticancer activity |

| Compound B | Morpholine derivative without fluorine | Weak antibacterial activity |

| This compound | Fluorinated morpholine derivative | Strong anticancer and antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。